molecular formula C8H14N2O B10972597 N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine

Cat. No.: B10972597
M. Wt: 154.21 g/mol
InChI Key: TWZNTMNSIZCMKH-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of a furan ring attached to an ethyl chain, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate industrial requirements, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the furan ring .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted amines.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The furan ring and ethane-1,2-diamine moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)ethanone: Similar in structure but lacks the ethane-1,2-diamine moiety.

    N,N-diethyl-1-furan-2-yl-ethane-1,2-diamine: Contains additional ethyl groups on the nitrogen atoms.

    2-amino-1-(furan-2-yl)ethyl]dimethylamine: Similar structure with dimethyl groups on the nitrogen atoms[][5].

Uniqueness

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine is unique due to its combination of a furan ring and an ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes[5][5].

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N'-[1-(furan-2-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C8H14N2O/c1-7(10-5-4-9)8-3-2-6-11-8/h2-3,6-7,10H,4-5,9H2,1H3

InChI Key

TWZNTMNSIZCMKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NCCN

Origin of Product

United States

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